2,2-Dioxo-2lambda(6)-thia-spiro[3.3]heptan-6-one
Description
2,2-Dioxo-2λ⁶-thia-spiro[3.3]heptan-6-one (CAS 1936319-38-8) is a sulfur-containing spirocyclic compound with the molecular formula C₆H₈O₃S and a molecular weight of 160.19 g/mol . Its structure features a spiro[3.3]heptane core, where one of the rings contains a sulfur atom in the sulfone (dioxo-thia) configuration.
Properties
IUPAC Name |
2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c7-5-1-6(2-5)3-10(8,9)4-6/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLHJMGDFVPZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936319-38-8 | |
| Record name | 2-thiaspiro[3.3]heptan-6-one 2,2-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-2lambda(6)-thia-spiro[3.3]heptan-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 1,3-bis-electrophile with a 1,1-bis-nucleophile to form the spirocyclic scaffold . The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF), and may require the presence of a base or acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2,2-Dioxo-2lambda(6)-thia-spiro[3.3]heptan-6-one may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dioxo-2lambda(6)-thia-spiro[3.3]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfone derivatives.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Synthesis of Sterically Constrained Amino Acids
- 2,2-Dioxo-2lambda(6)-thia-spiro[3.3]heptan-6-one is utilized in the synthesis of sterically constrained amino acids, which are critical in drug design and development. These amino acids can enhance the efficacy of peptide-based drugs by improving their binding affinity to target proteins.
Case Study: Glutamate Racemase Inhibition
- Research indicates that derivatives of this compound have been tested for their inhibitory activity against Helicobacter pylori glutamate racemase, an enzyme involved in bacterial metabolism. The spirocyclic structure allows for effective interaction with the enzyme's active site, suggesting potential as a lead compound for antibiotic development .
Biochemistry
Building Blocks for Biologically Active Molecules
- The compound serves as a valuable building block in synthesizing various biologically active molecules. Its ability to participate in diverse chemical reactions, such as oxidation and substitution, makes it versatile for creating complex molecular architectures.
Mechanistic Studies
- The interaction of 2,2-Dioxo-2lambda(6)-thia-spiro[3.3]heptan-6-one with metal ions enhances its utility in biochemical studies, particularly in enzyme catalysis where it can modulate enzymatic activity through coordination chemistry.
Material Science
Development of New Materials
- In material science, this compound is explored for its potential in developing new materials with unique properties. Its structural characteristics make it suitable for applications in polymers and catalysts.
Case Study: Hole-Transporting Materials
Mechanism of Action
The mechanism of action of 2,2-Dioxo-2lambda(6)-thia-spiro[3.3]heptan-6-one involves its interaction with various molecular targets. The sulfur atom in the spirocyclic structure can form strong interactions with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound’s unique structure allows it to fit into specific enzyme active sites, inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural and Functional Differences
Sulfur vs. Oxygen vs. This may influence solubility and reactivity in cross-coupling reactions . The nitrogen-containing analog (3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one) exhibits basicity, enabling acid-base interactions in drug-receptor binding .
Synthetic Accessibility :
- 2-Thiaspiro[3.3]heptan-6-one is synthesized via low-yield (10%) reductive methods, limiting scalability . In contrast, 2-Oxa-spiro[3.3]heptan-6-one is prepared through optimized cyclization protocols, though requiring stringent conditions .
Stability and Reactivity :
- The sulfone moiety in 2,2-Dioxo-2λ⁶-thia-spiro[3.3]heptan-6-one confers thermal and oxidative stability, making it suitable for high-temperature reactions. Oxygen analogs may degrade under similar conditions .
Biological Activity
2,2-Dioxo-2lambda(6)-thia-spiro[3.3]heptan-6-one (CAS Number: 1936319-38-8) is a sulfur-containing heterocyclic compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and applications as a synthetic building block. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 2,2-Dioxo-2lambda(6)-thia-spiro[3.3]heptan-6-one is C6H8O3S, with a molecular weight of 160.19 g/mol. Its structure features a spirocyclic arrangement that includes both carbonyl and sulfur functionalities, which are crucial for its biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C6H8O3S |
| Molecular Weight | 160.19 g/mol |
| CAS Number | 1936319-38-8 |
| IUPAC Name | 2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-one |
The biological activity of 2,2-Dioxo-2lambda(6)-thia-spiro[3.3]heptan-6-one is attributed to its ability to interact with various molecular targets, particularly enzymes and metal ions:
- Enzyme Interaction : The compound can fit into specific active sites of enzymes, potentially inhibiting or modulating their activity.
- Metal Ion Coordination : The sulfur atom in the spirocyclic structure allows for strong interactions with metal ions, facilitating catalysis and coordination chemistry.
Biological Activities
Research indicates several biological activities associated with this compound:
- Anticancer Properties : The spiro[3.3]heptane core has been incorporated into various anticancer drugs, demonstrating enhanced potency compared to traditional benzene derivatives. For instance, it has been utilized in the synthesis of sonidegib and vorinostat, leading to improved bioactivity in cancer cell lines .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar spirocyclic structures exhibit antimicrobial properties. The unique spatial arrangement may enhance interaction with microbial targets.
- Potential as a Drug Design Scaffold : The compound's structure serves as a bioisostere for benzene rings in drug design, providing a means to modify pharmacokinetic properties while maintaining efficacy .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Enhanced potency in drug formulations |
| Antimicrobial | Potential activity against various pathogens |
| Drug Design | Serves as a bioisostere for medicinal compounds |
Case Study 1: Synthesis and Biological Evaluation
In a study published in Angewandte Chemie, researchers synthesized derivatives of 2,2-Dioxo-2lambda(6)-thia-spiro[3.3]heptan-6-one and evaluated their anticancer activity against human cancer cell lines. Compounds demonstrated IC50 values significantly lower than those of conventional treatments, indicating superior efficacy .
Case Study 2: Coordination Chemistry Applications
Another investigation focused on the coordination properties of the sulfur atom within the compound. It was found that complexes formed with transition metals exhibited catalytic activity in various organic reactions, showcasing the compound's potential in material science applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-dioxo-2λ⁶-thia-spiro[3.3]heptan-6-one, and how can reaction conditions be optimized?
- Methodological Answer: The compound’s synthesis typically involves cyclization or oxidation of precursor spirothietane derivatives. For example, acid-catalyzed ring-opening of thietane intermediates followed by oxidation (e.g., using H₂O₂ or O₃) can yield the dioxo-sulfone moiety . Optimization requires monitoring reaction kinetics (via NMR or LC-MS) and adjusting parameters like temperature (e.g., 0–25°C), solvent polarity (e.g., DCM vs. THF), and stoichiometry of oxidizing agents .
Q. What spectroscopic techniques are most effective for characterizing this compound’s spirocyclic and sulfone functional groups?
- Methodological Answer:
- ¹³C NMR : Distinctive signals for the sulfone (δ ~110–120 ppm for SO₂) and carbonyl (δ ~200 ppm for the ketone) groups confirm the structure .
- IR Spectroscopy : Strong absorptions at ~1300 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) .
- X-ray Crystallography : Resolves spirocyclic geometry and bond angles, critical for confirming strain in the 3.3-heptane system .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer: While specific data are limited, sulfones generally degrade under prolonged UV exposure or acidic/basic conditions. Stability testing should include:
- Thermogravimetric Analysis (TGA) : To assess thermal decomposition thresholds.
- Accelerated Aging Studies : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on the spirocyclic framework?
- Methodological Answer: The electron-deficient sulfone group activates adjacent carbons for nucleophilic substitution. Computational studies (DFT) can map electrostatic potential surfaces to predict attack sites. For example, α-carbonyl positions are more susceptible due to conjugation with the sulfone, as shown in analogous bicyclic systems . Experimental validation via kinetic isotope effects (KIEs) or trapping intermediates (e.g., using D₂O) is recommended .
Q. How can contradictory spectral data (e.g., unexpected NOE correlations in NMR) be resolved for this compound?
- Methodological Answer: Contradictions often arise from dynamic effects (e.g., ring puckering) or solvent-dependent conformers. Strategies include:
- Variable-Temperature NMR : Identify coalescence temperatures for exchanging protons.
- Solvent Screening : Compare spectra in polar aprotic (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to isolate dominant conformers .
- Molecular Dynamics Simulations : Model low-energy conformers and overlay with experimental data .
Q. What strategies are effective in scaling up synthesis while minimizing byproducts like sulfoxides or ring-opened derivatives?
- Methodological Answer:
- Flow Chemistry : Enhances control over oxidation steps (e.g., using continuous O₃ generators).
- In Situ Monitoring : Raman spectroscopy tracks sulfone formation and detects intermediates.
- Purification : Use orthogonal chromatography (e.g., reverse-phase HPLC followed by size exclusion) to isolate the target compound .
Guidance for Further Research
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, e.g., probing the compound’s potential as a chiral catalyst .
- Data Contradiction Analysis : Use iterative qualitative methods (e.g., triangulating NMR, X-ray, and computational data) to resolve ambiguities .
- Literature Gaps : Limited studies exist on enantioselective synthesis; explore asymmetric catalysis using spirocyclic templates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
